molecular formula C16H11NO4 B2605180 2-oxo-3-(pyridin-2-yl)-2H-chromen-7-yl acetate CAS No. 1157-93-3

2-oxo-3-(pyridin-2-yl)-2H-chromen-7-yl acetate

Cat. No. B2605180
CAS RN: 1157-93-3
M. Wt: 281.267
InChI Key: JGKUKHMUQZYBJS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a chromene ring system, a pyridine ring, and an acetate group. The “2-oxo” indicates a carbonyl group (C=O) at the 2-position of the chromene, and the “3-(pyridin-2-yl)” suggests a pyridine ring attached at the 3-position of the chromene .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chromene and pyridine rings, as well as the acetate and carbonyl groups. These functional groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chromene and pyridine rings, for example, would likely make the compound aromatic and potentially planar. The acetate and carbonyl groups could influence the compound’s polarity .

Scientific Research Applications

Multicomponent Synthesis Under Microwave Irradiation

Researchers have developed a one-pot, multicomponent synthesis of pyridine derivatives using "3-acetyl-coumarin, aromatic aldehydes, malononitrile, and ammonium acetate in acetic acid" under microwave conditions. This method is notable for its short reaction times, high yields, and environmental friendliness (Zhou et al., 2009).

Antineoplastic Activity

A study on the synthesis of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives revealed their potential as a new leading skeleton for antitumor activity studies. These compounds exhibited significant antineoplastic activity against various human tumor cell lines, highlighting their therapeutic potential (Gašparová et al., 2013).

Diastereoselective Access to Functionalized Compounds

The reaction of 2-oxo-2H-chromene-3-carbonitriles with dialkyl acetylenedicarboxylates and pyridines has been shown to produce benzopyrano[3,4-a]quinolizines under mild conditions. This synthesis route offers a diastereoselective approach to obtaining functionally diverse compounds (Esmaeili et al., 2017).

Eco-Friendly Synthesis of Indeno[1,2-b]pyridine Derivatives

An environmentally benign methodology was developed for synthesizing 2-(2-oxo-2H-chromen-3-yl)-4-aryl-indeno[1,2-b]pyridine-5-one derivatives. This method employs phthalimide-N-sulfonic acid as a catalyst, showcasing a green approach to chemical synthesis with the potential for high yields and minimal environmental impact (Sudhan et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research could involve studying the synthesis, reactivity, and potential biological activity of this compound. This could include developing efficient synthetic routes, investigating the compound’s reactivity under various conditions, and screening the compound for biological activity .

properties

IUPAC Name

(2-oxo-3-pyridin-2-ylchromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c1-10(18)20-12-6-5-11-8-13(14-4-2-3-7-17-14)16(19)21-15(11)9-12/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKUKHMUQZYBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-3-(pyridin-2-yl)-2H-chromen-7-yl acetate

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